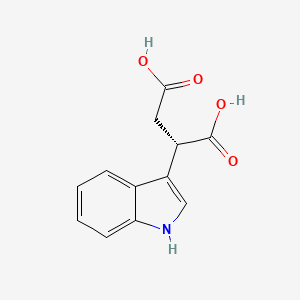

Butanedioic acid, 1H-indol-3-yl-, (2S)-

Description

Contextualization within Indole-Containing Compounds Research

The indole (B1671886) ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural cornerstone for a vast number of biologically active compounds. biosynth.comnih.gov This scaffold is found in essential natural molecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506), as well as a multitude of complex alkaloids and modern pharmaceuticals. nih.gov The chemical versatility of the indole nucleus allows for the synthesis of diverse derivatives, making it a privileged structure in medicinal chemistry and agricultural science. researchgate.netbiosynth.com

Butanedioic acid, 1H-indol-3-yl-, (2S)- fits into this landscape as a synthetic indole derivative designed to mimic or enhance the activity of natural plant hormones. google.com Its structure is closely related to Indole-3-acetic acid (IAA), the most common, naturally occurring auxin in plants, and Indole-3-butyric acid (IBA), another well-known synthetic auxin that is also found naturally in some plants. google.comnih.gov Research on compounds like (S)-Indole-3-succinic acid contributes to the broader understanding of structure-activity relationships among plant growth regulators, aiming to develop more stable and effective agents for plant propagation and cultivation. google.comnih.gov

Table 1: Comparison of Related Indole-Based Auxins

Significance of Stereochemistry in Biological Systems: The (2S)-Configuration

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of chemical compounds. pearson.com Many biological systems, such as enzymes and cellular receptors, are themselves chiral and thus interact differently with the various stereoisomers of a chiral molecule. fiveable.memdpi.com This stereoselectivity means that one enantiomer (a non-superimposable mirror image) can elicit a strong biological response, while the other may be less active or even inactive. mdpi.com

Butanedioic acid, 1H-indol-3-yl-, possesses a chiral center, meaning it exists as two enantiomers: (2S) and (2R). nih.gov Recognizing the importance of stereochemistry, researchers have synthesized and separated these enantiomers to evaluate their individual biological effects. google.comnih.gov Studies have specifically investigated the (S)-configuration, demonstrating its activity as an auxin. google.comgoogle.com In experiments comparing the enantiomers, it was found that both the (S) and (R) forms, as well as the racemic mixture (an equal mix of both), act as auxins, but they can exhibit different optimal concentrations for promoting root growth. google.com For example, the effect of different concentrations of (S)-indole-3-succinic acid on the root growth of Swingtime Fuchsia has been documented, showing an optimal range for producing the greatest effect. google.com This enantioselective activity underscores the importance of a precise three-dimensional structure for interaction with the biological targets responsible for auxin response in plants. nih.gov

Table 2: Properties of Butanedioic acid, 1H-indol-3-yl-, (2S)-

Overview of Research Trajectories and Multidisciplinary Relevance

The primary research trajectory for Butanedioic acid, 1H-indol-3-yl-, (2S)- has been its evaluation as a synthetic auxin for agricultural and horticultural applications. google.comgoogle.com Investigations have focused on its ability to promote and hasten root initiation, increase the number and quality of roots, and improve rooting percentages in plant cuttings. google.comgoogle.com Studies have shown that Indole-3-succinic acid (ISA) and its derivatives can be more effective in promoting the growth of certain seedlings than both the natural auxin IAA and other synthetic auxins like IBA. google.com

While the direct application of this specific compound is in plant science, its study holds multidisciplinary relevance. The synthesis and biological evaluation of novel indole derivatives contribute to the broader fields of medicinal chemistry, biochemistry, and pharmacology. researchgate.netnih.gov Research into how modifications to the indole core and its side chains affect biological activity provides valuable insights for designing new molecules with targeted functions. nih.govsemanticscholar.org The principles learned from studying the stereoselective auxin activity of (S)-Indole-3-succinic acid can be applied to drug design, where stereochemistry is often a determining factor for therapeutic efficacy. fiveable.memdpi.com The versatility of the indole scaffold is demonstrated by the wide range of biological activities found in its derivatives, including antibacterial, anticancer, and anti-inflammatory properties, making it a subject of continuous and diverse scientific inquiry. researchgate.netnih.gov

Table 3: Compound Names Mentioned in this Article

Structure

2D Structure

3D Structure

Properties

CAS No. |

330939-19-0 |

|---|---|

Molecular Formula |

C12H11NO4 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

(2S)-2-(1H-indol-3-yl)butanedioic acid |

InChI |

InChI=1S/C12H11NO4/c14-11(15)5-8(12(16)17)9-6-13-10-4-2-1-3-7(9)10/h1-4,6,8,13H,5H2,(H,14,15)(H,16,17)/t8-/m0/s1 |

InChI Key |

HVTXQEBIPXLXDW-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)[C@H](CC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Stereochemical Considerations and Advanced Characterization of S 2 1h Indol 3 Yl Succinic Acid

Elucidation of Absolute and Relative Stereochemistry

The definitive assignment of the three-dimensional arrangement of atoms at a chiral center is fundamental to understanding a molecule's interaction with other chiral entities, such as biological receptors. For (S)-2-(1H-Indol-3-yl)succinic acid, a combination of spectroscopic methods and single-crystal X-ray crystallography has been employed to unambiguously determine its absolute and relative stereochemistry.

Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques provide valuable information about a molecule's structure and connectivity. While nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are not always sufficient on their own to determine absolute configuration, they are critical for confirming the successful synthesis and purification of the target compound and its derivatives.

In the analysis of indole-3-succinic acid diastereomeric salts, such as the one formed with the chiral resolving agent cinchonidine (B190817), IR spectroscopy has been used to characterize the product. For instance, the IR spectrum of the (S)-ISA-cinchonidine salt shows characteristic broad absorption bands in the 3500-2900 cm⁻¹ region, indicative of O-H and N-H stretching vibrations, along with significant peaks around 1592 cm⁻¹ and 1460 cm⁻¹, which correspond to carboxylate and aromatic ring vibrations, respectively. google.com

¹H and ¹³C NMR spectroscopy are instrumental in confirming the relative stereochemistry in diastereomeric pairs. By analyzing the differences in chemical shifts and coupling constants between the two diastereomers, the spatial relationship between the different chiral centers can be inferred. However, for the definitive determination of the absolute configuration of (S)-2-(1H-Indol-3-yl)succinic acid, more advanced techniques are required.

X-ray Crystallography in Chiral Compound Characterization

X-ray crystallography stands as the gold standard for determining the absolute configuration of chiral molecules. acs.orgnih.gov This technique allows for the direct visualization of the three-dimensional structure of a molecule in its crystalline state. The process involves forming a high-quality single crystal of the compound, often as a salt with a chiral auxiliary of a known absolute configuration.

For indole-3-succinic acid, the absolute configuration was unequivocally determined through X-ray diffraction analysis of the diastereomeric salt formed between (S)-indole-3-succinic acid and cinchonidine. nih.gov The analysis was conducted on a Siemens SMART CCD system at a temperature of 173 K. researchgate.net By knowing the absolute stereochemistry of cinchonidine, the configuration of the bound (S)-ISA enantiomer could be assigned without ambiguity. nih.gov

| Crystallographic Data for (S)-ISA-Cinchonidine Salt | |

| Parameter | Value |

| Formula | C₃₁H₃₃N₃O₅ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.158(2) |

| b (Å) | 11.233(2) |

| c (Å) | 24.001(5) |

| V (ų) | 2737.8(4) |

| Z | 4 |

| Dₓ (g cm⁻³) | 1.28 |

| Radiation | Mo Kα (λ = 0.71070 Å) |

| R-factor | 0.058 |

| This data is for the diastereomeric salt used to determine the absolute configuration of the (S)-enantiomer. nih.gov |

Enantiomeric Resolution Techniques

The synthesis of 2-(1H-Indol-3-yl)succinic acid from achiral starting materials typically results in a racemic mixture, containing equal amounts of the (S) and (R) enantiomers. To study the specific properties of the (S)-enantiomer, this mixture must be separated, a process known as enantiomeric resolution. Both chromatographic and crystallization methods have been successfully applied. acs.orgnih.gov

Chromatographic Enantioseparation Methodologies (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. researchgate.net This method relies on the differential interaction of the two enantiomers with the chiral environment of the column, leading to different retention times and thus, separation.

The enantiomers of indole-3-succinic acid have been efficiently resolved by HPLC. researchgate.net A simple and highly efficient analytical separation can be achieved, allowing for the determination of enantiomeric purities greater than 99.9%. researchgate.net The choice of the chiral stationary phase is critical and often involves polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose (B160209), which are known for their broad applicability in resolving a wide range of chiral compounds. acs.org The separation mechanism typically involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance, between the analyte and the chiral selector of the stationary phase. nih.gov

Diastereomeric Crystallization Approaches

Diastereomeric crystallization is a classical yet effective method for resolving enantiomers on a larger scale. acs.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. acs.orggoogle.com

For the resolution of racemic indole-3-succinic acid, the naturally occurring alkaloid cinchonidine was used as the chiral resolving agent. researchgate.netgoogle.com The process involves dissolving the racemate and the resolving agent in a suitable solvent system, such as a mixture of ethanol (B145695) and methanol. google.com The less soluble diastereomeric salt—in this case, the (S)-indole-3-succinic acid-cinchonidine salt—precipitates from the solution upon cooling and can be isolated by filtration. google.com Through a series of up to 11 recrystallizations, the (S)-ISA-cinchonidine salt was obtained with an enantiomeric excess (ee) of 99.3%. google.com The pure (S)-enantiomer is then recovered by treating the salt with an acid or base to remove the chiral auxiliary.

| Diastereomeric Resolution of Indole-3-Succinic Acid | |

| Parameter | Details |

| Racemic Compound | (±)-2-(1H-Indol-3-yl)succinic acid |

| Chiral Resolving Agent | Cinchonidine |

| Solvent System | 96% Ethanol / Methanol (80:20 by volume) |

| Isolated Salt | (S)-Indole-3-succinic acid-cinchonidine salt |

| Final Enantiomeric Excess (ee) | 99.3% |

| Melting Point of Salt | 196-198 °C (with gas evolution) |

| Data from the resolution procedure to isolate the (S)-enantiomer. google.com |

Conformational Analysis and Chirality-Activity Relationships

The biological activity of a chiral molecule is not only dependent on its absolute configuration but also on its conformational flexibility. The different spatial arrangements of a molecule, or conformers, can have varying affinities for a biological target.

The conformational analysis of the parent molecule, succinic acid, reveals a preference for a non-planar, twisted (gauche) conformation in the gas phase and in solution, while a planar (anti) conformation is often favored in the solid state. The energy barrier for rotation around the central C-C bond is relatively low, approximately 5 kJ/mol, indicating that the molecule is flexible.

For (S)-2-(1H-Indol-3-yl)succinic acid, the introduction of the bulky indole (B1671886) group at the chiral center significantly influences its conformational preferences. The interplay between steric hindrance and potential intramolecular hydrogen bonding between the indole N-H and a carboxyl group will dictate the most stable conformers. These conformational preferences are critical as they define the three-dimensional shape of the molecule that is presented to biological receptors.

Indeed, the chirality of indole-3-succinic acid has been shown to be directly linked to its activity as a plant growth hormone (auxin). acs.orgnih.gov Studies have demonstrated that the (R) and (S) enantiomers can exhibit different levels of potency in promoting root growth, and this enantioselectivity can even be species-dependent. researchgate.net For example, in one study, the (R)-enantiomer of ISA was found to be more potent for Swingtime Fuchsia, whereas the (S)-enantiomer was more effective for Varigated Fuchsia. researchgate.net This demonstrates a clear chirality-activity relationship, where the specific three-dimensional structure of the enantiomer dictates the efficiency of its interaction with the plant's biological machinery.

Chemical Synthesis and Derivatization Strategies for S 2 1h Indol 3 Yl Succinic Acid

De Novo Synthetic Methodologies for the Indole-Succinic Acid Core

The construction of the fundamental indole-succinic acid framework can be achieved through several de novo synthetic methodologies. These methods focus on building the heterocyclic indole (B1671886) system and subsequently introducing the succinic acid side chain, or vice versa, often with careful consideration for stereochemical control. A common strategy involves the formation of the indole ring via cyclization reactions, such as the Fischer, Bischler, or Reissert indole syntheses, using appropriately substituted precursors. An alternative modern approach is the reductive cyclization of a substituted 2-nitrophenyl derivative. beilstein-journals.org For instance, a 2-nitrotoluene (B74249) derivative can be functionalized and then cyclized under reductive conditions (e.g., using heterogeneous hydrogenation) to form the indole ring system. beilstein-journals.org

Establishing the (S)-stereochemistry at the C2 position of the succinic acid moiety is a critical challenge. Enantioselective synthesis is paramount as the biological activity of chiral molecules is often dependent on a specific enantiomer. ontosight.ai Several strategies are employed to achieve high enantiomeric purity.

Asymmetric Michael Addition: A prominent strategy involves the conjugate addition of indole to an electrophilic alkene, such as a maleate (B1232345) or fumarate (B1241708) derivative, catalyzed by a chiral catalyst. This reaction forms the carbon-carbon bond at the indole C3 position and simultaneously sets the stereocenter.

Use of Chiral Auxiliaries: A substrate-controlled approach involves attaching a chiral auxiliary to the succinic acid precursor. The auxiliary guides the stereochemical outcome of a subsequent reaction, such as alkylation with an indole-containing electrophile, and is cleaved in a later step.

Enantioselective Carbolithiation: Although applied to different but related structures, the principle of enantioselective carbolithiation in the presence of a chiral ligand, such as (-)-sparteine, demonstrates a powerful method for creating chiral centers in indole-based molecules. scispace.com This type of methodology could be adapted to generate the desired stereochemistry in the succinic acid side chain.

Both convergent and divergent strategies are valuable in synthesizing the indole-succinic acid core and its derivatives, enabling the efficient production of a library of related compounds for structure-activity relationship (SAR) studies.

Divergent Synthesis: A divergent strategy begins with a common intermediate that is selectively functionalized to yield a variety of structurally distinct molecules. For instance, (S)-2-(1H-Indol-3-yl)succinic acid itself can serve as a divergent node. From this core, one can selectively modify the indole ring or the two distinct carboxylic acid groups. A reported divergent synthesis involving other indole derivatives demonstrates how a single starting material, 2-(1H-indol-1-yl)aniline, can be reacted with maleimides to produce either 3-(indol-2-yl)succinimides or complex fused benzodiazepines by simply modifying the reaction conditions. rsc.org This highlights how a common scaffold can be a branching point for creating diverse molecular architectures.

| Synthesis Strategy | Description | Example Application |

| Convergent | Independent synthesis of key fragments (e.g., indole core and side chain) followed by a final coupling reaction. scispace.comscielo.br | Coupling of a pre-formed indole-3-ylmethyl group with a separate heterocyclic thiol to form a final complex molecule. scispace.com |

| Divergent | A common intermediate is used as a starting point to generate a library of structurally diverse analogues by applying different reaction pathways. rsc.org | A Ru(II)-catalyzed reaction of an indole derivative with maleimide (B117702) can be directed to form either a succinimide (B58015) or, via intramolecular addition, a fused benzodiazepine. rsc.org |

Chemical Modification and Functionalization of the (S)-2-(1H-Indol-3-yl)succinic Acid Scaffold

Once the core structure is obtained, its chemical modification allows for the fine-tuning of its properties. Functionalization can be targeted at either the indole ring or the succinic acid moiety.

The indole ring is a versatile platform for introducing a wide range of substituents. Since the C3 position is occupied by the succinic acid chain, functionalization typically occurs at the indole nitrogen (N1) or at other positions on the carbocyclic ring (C4, C5, C6, C7) or at the C2 position. researchgate.netjocpr.com

N-Functionalization: The indole nitrogen can be readily alkylated, arylated, or acylated. For example, treatment with sodium hydride (NaH) followed by an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) can introduce substituents at the N1 position. nih.govnih.gov

C-Functionalization: Electrophilic aromatic substitution reactions can introduce groups like halogens (Cl, Br, I), nitro groups (NO₂), or acyl groups onto the benzene (B151609) portion of the indole ring. The specific position of substitution is directed by the existing groups and reaction conditions. nih.gov Directed C-H activation, often using a directing group, provides a powerful tool for regioselective functionalization at positions like C2, which are typically less reactive in standard electrophilic substitutions. rsc.org

| Position on Indole Ring | Type of Modification | Potential Reagents/Conditions |

| N1 | Alkylation/Arylation | NaH, then R-X (e.g., MeI, BnBr) nih.govnih.gov |

| C2 | C-H Activation/Functionalization | Transition metal catalysis (e.g., Ru, Pd) with a directing group rsc.org |

| C5 | Halogenation | N-Halosuccinimide (NCS, NBS, NIS) |

| C5 | Nitration | HNO₃/H₂SO₄ |

The succinic acid portion of the molecule contains two carboxylic acid groups, which are prime targets for modification. These groups can be converted into a variety of other functional groups, such as esters, amides, or alcohols. Differential functionalization of the two carboxyl groups is possible if one is selectively protected.

Esterification: Both carboxylic acids can be converted to esters using standard conditions, such as treatment with an alcohol in the presence of an acid catalyst.

Amidation: The carboxylic acids can be activated (e.g., using CDI or conversion to an acyl chloride) and reacted with primary or secondary amines to form amides. scispace.comresearchgate.net This is a common strategy for creating peptide conjugates or linking the scaffold to other molecular fragments.

Reduction: The carboxylic acid groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). Selective reduction of one group is also feasible.

Cyclization: Intramolecular reactions can lead to cyclic structures. For example, conversion to an anhydride (B1165640) or formation of a lactone (if one carboxyl group is reduced to an alcohol) are possible transformations.

| Functional Group | Transformation | Description |

| Carboxylic Acids | Esterification | Reaction with alcohols (R-OH) to form esters (-COOR). |

| Carboxylic Acids | Amidation | Activation followed by reaction with amines (R-NH₂) to form amides (-CONHR). scispace.comresearchgate.net |

| Carboxylic Acids | Reduction | Conversion to primary alcohols (-CH₂OH) using reducing agents. |

| Diacid | Anhydride Formation | Intramolecular dehydration to form a cyclic succinic anhydride. |

Development of Novel Synthetic Analogues and Conjugates

The (S)-2-(1H-indol-3-yl)succinic acid scaffold serves as a valuable starting point for the development of novel synthetic analogues and conjugates with potentially enhanced or new biological activities. ontosight.ai By replacing or modifying the succinic acid moiety and/or the indole ring, chemists can explore a vast chemical space.

Research has shown that the indole-3-yl core is a key feature in many biologically active compounds. jocpr.com Synthetic efforts have focused on replacing the succinic acid with other groups to create novel derivatives. Examples include:

Heterocyclic Analogues: The indole-3-carboxaldehyde, a related starting material, has been used to synthesize complex heterocyclic systems like 2-(1H-indol-3-yl)quinazolin-4(3H)-ones and 2-(1H-indol-3-yl)thiazoles. nih.govnih.govmdpi.com These syntheses demonstrate that the indole-3-yl unit can be incorporated into more elaborate ring systems to generate compounds with significant biological activity, such as antibacterial or anticancer properties. nih.govresearchgate.net

Oxadiazole Conjugates: Starting from 2-(1H-indol-3-yl)acetic acid, a close structural relative, researchers have synthesized a series of 5-(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol derivatives. scispace.comscielo.br This involves cyclizing an indole-derived hydrazide, showcasing a strategy to convert the carboxylic acid functionality into a new heterocyclic ring.

Triazole Conjugates: Click chemistry has been employed to link indole-containing fragments to other molecules via a triazole linker, producing complex conjugates for biological evaluation. rsc.org

Peptide Conjugates: The carboxylic acid groups are ideal handles for conjugation to amino acids or peptides, creating hybrid molecules. These strategies are crucial in medicinal chemistry for developing new therapeutic agents. rsc.orgnih.govnih.gov

These examples underscore the versatility of the indole scaffold in generating diverse and complex molecules, where the core structure derived from (S)-2-(1H-indol-3-yl)succinic acid can be systematically modified to probe biological interactions.

Hybrid Molecule Design and Synthesis

The design and synthesis of hybrid molecules involve the covalent linkage of two or more distinct pharmacophores or functional moieties to create a new chemical entity with potentially enhanced or novel properties. The dicarboxylic acid nature of (S)-2-(1H-indol-3-yl)succinic acid provides versatile handles for conjugation with other molecules, such as peptides, polymers, or nanoparticles, leading to the development of novel materials and therapeutics.

A common strategy for creating such hybrid molecules is through the formation of amide or ester bonds using the carboxylic acid groups of the succinic acid moiety. For instance, the synthesis of conjugates with amino acids or peptides can be achieved through standard peptide coupling reactions. These reactions typically involve the activation of the carboxylic acid groups with coupling reagents like propylphosphonic anhydride (T3P) or the formation of an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the amine group of a peptide to form a stable amide linkage. rsc.org This approach allows for the creation of a diverse library of indole-based compounds with potential pharmacological efficacy. rsc.org

Another avenue for hybrid molecule design is the functionalization of nanoparticles. Succinic acid has been successfully used to modify the surface of magnetite nanoparticles (Fe3O4). mdpi.com The carboxylic acid groups of succinic acid can bind to the nanoparticle surface, leaving the other carboxylic group available for further conjugation. mdpi.com This principle can be extended to (S)-2-(1H-indol-3-yl)succinic acid, where the indole moiety could impart specific biological recognition properties to the functionalized nanoparticles. The synthesis involves the co-precipitation of iron salts in the presence of succinic acid to form the modified nanoparticles. mdpi.com These functionalized nanoparticles can then be further derivatized by coupling other molecules to the free carboxylic acid group.

The synthesis of racemic indole-3-succinic acid has been documented, with subsequent resolution of the enantiomers. nih.gov The process involves the reaction of maleic anhydride with indole, followed by hydrolysis of the resulting adduct. nih.gov The resolution of the (S) and (R) enantiomers can be achieved through diastereomeric crystallization using a chiral resolving agent like cinchonidine (B190817). nih.gov This provides access to the specific (S)-enantiomer required for the synthesis of chiral hybrid molecules.

| Starting Material | Reagent | Product | Application of Hybrid Molecule |

| Indole | Maleic Anhydride, then KOH | Racemic Indole-3-succinic acid | Precursor for chiral resolution |

| Racemic Indole-3-succinic acid | Cinchonidine | (S)-2-(1H-Indol-3-yl)succinic acid | Chiral building block for hybrid molecules |

| (S)-2-(1H-Indol-3-yl)succinic acid | Amino Acid/Peptide, Coupling Agent (e.g., T3P) | Peptide Conjugate | Potential therapeutic agent |

| Magnetite Nanoparticles | (S)-2-(1H-Indol-3-yl)succinic acid | Functionalized Nanoparticles | Targeted drug delivery, diagnostics |

Biomimetic Synthesis Approaches

Biomimetic synthesis seeks to emulate nature's synthetic strategies, often employing enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions. While a direct biomimetic synthesis of (S)-2-(1H-indol-3-yl)succinic acid has not been explicitly reported, existing research on the biosynthesis of related compounds provides a strong foundation for the development of such methods.

A plausible biomimetic route could involve a chemoenzymatic cascade. For example, the enzymatic synthesis of indole-3-acetic acid (IAA) has been demonstrated in a continuous flow system. rsc.org This process utilizes the enzyme tryptophan 2-monooxygenase (TMO) to catalyze the oxidative decarboxylation of L-tryptophan to indole-3-acetamide (B105759), which is then hydrolyzed to IAA. rsc.org A similar enzymatic approach could be envisioned for the synthesis of the target molecule, potentially starting from a modified tryptophan precursor or by employing an enzyme capable of alkylating indole with a succinic acid derivative.

Furthermore, chemoenzymatic methods have been developed for the synthesis of various indole-containing derivatives. nih.govmdpi.comug.edu.gh These methods often utilize engineered enzymes, such as tryptophan synthase β-subunit variants, to create diverse indole-3-pyruvate derivatives, which can then be further transformed by other enzymes. nih.govmdpi.comug.edu.gh This highlights the potential of using a multi-enzyme system to construct (S)-2-(1H-indol-3-yl)succinic acid from simple precursors.

The microbial production of succinic acid itself is well-established, with engineered yeast strains like Issatchenkia orientalis capable of producing high titers of succinic acid from sugar-based media. nih.gov A whole-cell biocatalytic process could potentially combine the microbial production of succinic acid with the enzymatic alkylation of indole. For instance, succinic acid has been used as a catalyst in the synthesis of bis(indolyl)methanes from indole and aldehydes, demonstrating the reactivity of indole in the presence of this dicarboxylic acid. researchgate.net

| Biocatalyst/System | Substrate(s) | Product(s) | Relevance to Target Synthesis |

| Tryptophan 2-monooxygenase (TMO) | L-Tryptophan | Indole-3-acetamide | Demonstrates enzymatic synthesis of an indole-3-alkyl acid precursor. rsc.org |

| Engineered Tryptophan Synthase β-subunit | Indole, Serine | L-Tryptophan derivatives | Shows potential for creating diverse indole precursors for further enzymatic steps. nih.govmdpi.comug.edu.gh |

| Issatchenkia orientalis | Sugars | Succinic Acid | Provides a potential biological source of one of the key building blocks. nih.gov |

While direct biomimetic synthesis of (S)-2-(1H-indol-3-yl)succinic acid remains an area for future research, the existing literature strongly supports the feasibility of such an approach through the combination of known biocatalytic transformations.

Molecular and Cellular Mechanisms of Action of S 2 1h Indol 3 Yl Succinic Acid

Receptor Binding and Ligand-Receptor Interactions

The interaction of (S)-2-(1H-Indol-3-yl)succinic acid with cellular receptors is likely dictated by its indole (B1671886) structure, a recognized ligand for several receptor families.

Aryl Hydrocarbon Receptor (AhR) Ligand Activity

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a significant role in immunity and tissue homeostasis by sensing a wide array of chemical signals. nih.gov Upon ligand binding in the cytoplasm, AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) and binds to specific DNA sequences, activating the transcription of target genes. nih.govnih.gov

While direct studies on (S)-2-(1H-Indol-3-yl)succinic acid are not available in the provided research, the indole group is a key structural feature of many known AhR agonists. nih.gov Derivatives of the amino acid tryptophan, which contains an indole ring, are a major family of AhR ligands. nih.gov For instance, dietary indole-3-carbinol (B1674136) and its derivatives are well-documented AhR agonists. nih.govnih.gov Activation of AhR by various indole compounds has been shown to regulate the differentiation and function of multiple immune cells, including dendritic cells (DCs) and T cells. nih.gov For example, the endogenous AhR ligand 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester can induce the formation of tolerogenic dendritic cells and regulatory T cells. nih.gov Given that the indole moiety is a recognized pharmacophore for AhR, it is plausible that (S)-2-(1H-Indol-3-yl)succinic acid could exhibit activity as an AhR ligand, thereby influencing AhR-mediated cellular pathways.

Pregnane X Receptor (PXR) and Toll-like Receptor 4 (TLR4) Modulation

Pregnane X Receptor (PXR): The Pregnane X Receptor (PXR) is a nuclear receptor highly expressed in the liver and intestines, where it functions as a sensor for a wide range of foreign compounds (xenobiotics) and some endogenous molecules. nih.gov Activation of PXR is a primary mechanism behind many drug-drug interactions. nih.gov Research has demonstrated that simple indole compounds, such as mono-methylated indoles, can act as ligands and partial agonists of human PXR. nih.gov These indoles were shown to induce the expression of PXR target genes like CYP3A4 and MDR1, particularly in human intestinal cell models. nih.gov This suggests that the indole ring of (S)-2-(1H-Indol-3-yl)succinic acid could potentially interact with and modulate PXR activity, influencing the metabolism of co-administered substances.

Toll-like Receptor 4 (TLR4): Toll-like Receptor 4 (TLR4) is a key receptor of the innate immune system that recognizes molecular patterns from pathogens and endogenous danger signals, triggering inflammatory responses. nih.govnih.gov While there is no direct experimental evidence of (S)-2-(1H-Indol-3-yl)succinic acid modulating TLR4, computational studies have identified related structures as potential TLR4 modulators. nih.gov An in silico screening of a large chemical library for compounds capable of binding to the human TLR4/MD-2 dimer identified an N-(2-(1H-indol-3-yl)ethyl)benzamide as a potential TLR4 agonist. nih.gov This finding suggests that indole-containing structures may have the potential to interact with the TLR4 signaling complex, although experimental validation for (S)-2-(1H-Indol-3-yl)succinic acid is required.

Enzyme Modulation and Inhibition Kinetics

The succinic acid portion of the molecule suggests a potential for interaction with various metabolic enzymes.

Tyrosinase Inhibition Studies

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis in mammals and enzymatic browning in plants. nih.gov Consequently, its inhibitors are of great interest. nih.gov While no specific studies on the tyrosinase inhibitory activity of (S)-2-(1H-Indol-3-yl)succinic acid were found, the activity of its parent compound, succinic acid, has been evaluated. Succinic acid has been shown to inhibit mushroom tyrosinase with a reported IC₅₀ value of 2.943 mM. mdpi.com Other carboxylic acids also demonstrate inhibitory effects, with mechanisms ranging from competitive to mixed-type inhibition. mdpi.com This suggests that the succinic acid moiety of (S)-2-(1H-Indol-3-yl)succinic acid could contribute to a potential inhibitory effect on tyrosinase.

Table 1: Inhibitory Effects of Various Carboxylic Acids on Mushroom Tyrosinase This table is interactive. You can sort and filter the data.

| Compound | IC₅₀ (mM) | Type of Inhibition |

|---|---|---|

| Succinic Acid | 2.943 | Not Specified |

| 3-Phenyllactic Acid | 3.50 | Mixed-type |

| Lactic Acid | 5.42 | Mixed-type |

| L-Pyroglutamic Acid | 3.38 | Competitive |

| Malic Acid | 3.91 | Mixed-type |

Data sourced from MDPI mdpi.com

Interaction with Other Biological Enzymes

The succinic acid component of the molecule points towards potential interactions with crucial enzyme systems, notably the Cytochrome P450 (CYP450) family. In vitro studies using human liver microsomes have shown that succinic acid significantly inhibits the activity of several key CYP450 isoforms involved in drug metabolism. nih.gov

Specifically, succinic acid was found to inhibit CYP3A4, CYP2D6, and CYP2C9 in a concentration-dependent manner. nih.gov The inhibition of CYP3A4 was determined to be non-competitive, while the inhibition of CYP2D6 and CYP2C9 was competitive. nih.gov These findings indicate that the succinic acid moiety of (S)-2-(1H-Indol-3-yl)succinic acid could lead to potential drug-drug interactions if co-administered with drugs metabolized by these enzymes. nih.gov

Table 2: Inhibition of Human Cytochrome P450 Isoforms by Succinic Acid This table is interactive. You can sort and filter the data.

| CYP450 Isoform | IC₅₀ (μM) | Inhibition Constant (Kᵢ) (μM) | Mechanism of Inhibition |

|---|---|---|---|

| CYP3A4 | 12.82 | 6.18 | Non-competitive, Time-dependent |

| CYP2D6 | 14.53 | 7.40 | Competitive |

| CYP2C9 | 19.60 | 9.48 | Competitive |

Data sourced from PubMed Central nih.gov

Cellular Signaling Pathway Interventions

Succinate (B1194679), traditionally known as a metabolic intermediate in the tricarboxylic acid (TCA) cycle, is now recognized as a critical signaling molecule that can link cellular metabolism to inflammatory responses. nih.govnih.gov The presence of the succinate structure in (S)-2-(1H-Indol-3-yl)succinic acid suggests it may intervene in these signaling pathways.

Disruptions in the TCA cycle can cause succinate to accumulate in the mitochondria and subsequently be released into the cytosol and extracellular space. nih.govnih.gov This accumulation triggers specific signaling events:

Intracellular Signaling: In the cytosol, elevated succinate levels can inhibit prolyl hydroxylase (PHD) enzymes. nih.gov This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that drives the expression of pro-inflammatory genes, even under normal oxygen conditions. nih.gov

Extracellular Signaling: When released from the cell, succinate can act as a hormone-like molecule by activating a specific G-protein coupled receptor known as Succinate Receptor 1 (SUCNR1). nih.govnih.gov Activation of SUCNR1 on the surface of immune cells, such as macrophages and dendritic cells, can modulate their activity, leading to either pro- or anti-inflammatory responses depending on the cellular context. nih.gov

Therefore, by potentially increasing the local concentration of a succinate-like molecule, (S)-2-(1H-Indol-3-yl)succinic acid could influence the HIF-1α pathway and SUCNR1-mediated signaling, thereby playing a role in modulating inflammation and immune cell function. nih.govnih.gov

Regulation of Gene Expression

The succinate component of the molecule points to a potential role in gene expression regulation. Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, is recognized as a signaling molecule that can influence cellular function by altering gene expression patterns. exlibrisgroup.com Accumulation of succinate in the cytoplasm can lead to a state of "pseudohypoxia," initiating hypoxic responses even under normal oxygen levels by stabilizing the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). mdpi.comnih.gov This stabilization occurs because succinate inhibits prolyl hydroxylases (PHDs), enzymes that mark HIF-1α for degradation. frontiersin.orgnih.gov Activated HIF-1α then translocates to the nucleus and upregulates a variety of genes, including those involved in inflammation, angiogenesis, and metabolism. mdpi.comnih.govnih.gov

In inflammatory conditions, this succinate-HIF-1α axis can enhance the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β). nih.gove-enm.orgnih.gov For instance, in activated macrophages, a metabolic shift leads to succinate accumulation, which stabilizes HIF-1α and results in increased IL-1β production. nih.gov Furthermore, studies on intestinal flora metabolites have shown that indole-3-butyric acid and disodium (B8443419) succinate can upregulate the expression of genes associated with the bacterial SOS response, such as phoP and umuC. nih.gov Given these roles, it is plausible that (S)-2-(1H-Indol-3-yl)succinic acid could modulate the expression of genes regulated by succinate-sensitive pathways, such as those controlled by HIF-1α.

Intercellular and Intracellular Signaling Modulations

The dual structure of (S)-2-(1H-Indol-3-yl)succinic acid suggests it could participate in both intercellular and intracellular signaling.

Intracellular Signaling: As a succinate derivative, the compound could function as an intracellular signaling molecule. longdom.org Elevated cytosolic succinate is a key signal that links metabolic state to cellular responses like inflammation. frontiersin.orgijpsjournal.com By inhibiting prolyl hydroxylases, succinate accumulation leads to the stabilization of HIF-1α, a central regulator of cellular adaptation to low oxygen. frontiersin.orgnih.govnih.gov This stabilization triggers a signaling cascade that boosts the transcription of inflammatory genes. frontiersin.orgnih.gov Succinate can also induce the production of mitochondrial reactive oxygen species (ROS), which further supports HIF-1α stabilization. frontiersin.org Therefore, (S)-2-(1H-Indol-3-yl)succinic acid may influence these intracellular pathways, potentially modulating cellular responses to metabolic stress and inflammation.

Intercellular Signaling: Succinate also functions as an extracellular signaling molecule by activating a specific G protein-coupled receptor, Succinate Receptor 1 (SUCNR1), also known as GPR91. frontiersin.orgwikipedia.orgresearchgate.net This receptor is found on various cell types, including immune cells, and its activation can trigger diverse downstream signaling pathways. frontiersin.orgfrontiersin.org For example, SUCNR1 activation can modulate the pro-inflammatory or anti-inflammatory activities of immune cells. frontiersin.orgnih.gov In some contexts, SUCNR1 signaling promotes inflammation, while in others it can have an anti-inflammatory effect. researchgate.netnih.gov The signaling outcome can depend on the metabolic state of the cell and the specific G proteins (Gi or Gq) that are activated. nih.gov The presence of the succinate moiety suggests that (S)-2-(1H-Indol-3-yl)succinic acid could potentially act as a ligand for SUCNR1, thereby mediating cell-to-cell communication and influencing physiological processes like immune responses and tissue homeostasis. frontiersin.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's structure correlates with its biological activity, guiding the design of more potent and selective compounds. mdpi.comnih.gov For (S)-2-(1H-Indol-3-yl)succinic acid, SAR would involve systematically modifying the indole ring, the succinic acid chain, and the chiral center to probe their influence on biological function.

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's biological activity. ijpsjournal.commhmedical.com Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different pharmacological and toxicological profiles because biological targets like enzymes and receptors are themselves chiral. nih.govslideshare.netresearchgate.net

The designation "(2S)-" in (S)-2-(1H-Indol-3-yl)succinic acid specifies a particular stereoisomer, indicating that the spatial arrangement at the second carbon of the butanedioic acid chain is defined. This specificity is crucial, as enantiomers of a drug can have significantly different activities:

One enantiomer may be highly active, while the other is inactive. nih.gov

The enantiomers may have qualitatively different effects. nih.gov

One enantiomer might be therapeutic while the other is toxic, as famously exemplified by thalidomide. slideshare.net

Studies on other chiral compounds have consistently shown that stereochemistry can profoundly influence biological activity. For instance, investigations into nature-inspired 3-Br-acivicin isomers revealed that only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry is key for recognition by cellular transporters and for binding to the biological target. nih.gov Similarly, altering the stereochemistry at certain positions in macrolide derivatives can have a major impact on their antibacterial and anti-inflammatory activities. nih.gov Therefore, the biological effects of (S)-2-(1H-Indol-3-yl)succinic acid are likely highly dependent on its specific (2S) configuration, and its (2R) enantiomer would be expected to have a different biological profile.

Table 1: Principles of Stereochemistry in Biological Systems

| Principle | Description | Reference |

|---|---|---|

| Enantiomeric Specificity | Biological systems are chiral and can differentiate between enantiomers, leading to different physiological responses. | nih.gov |

| Differential Activity | One enantiomer may be pharmacologically active while the other is inactive, less active, or produces different or adverse effects. | nih.govslideshare.net |

| Pharmacokinetic Differences | Enantiomers can differ in their absorption, distribution, metabolism, and excretion. | researchgate.net |

| Target Binding | The 3D structure of a molecule dictates its fit and interaction with a biological target, making stereochemistry crucial for potency. | nih.gov |

Correlation of Molecular Properties with Biological Potency

The biological potency of a compound is intrinsically linked to its physicochemical and structural properties. Quantitative Structure-Activity Relationship (QSAR) studies aim to create mathematical models that correlate these properties with biological activity, enabling the prediction of potency for new compounds. jocpr.comnih.gov

For a molecule like (S)-2-(1H-Indol-3-yl)succinic acid, several molecular properties would be critical for its biological potency:

Electronic Properties: The distribution of electrons in the indole ring and the carboxyl groups of the succinic acid moiety determines the potential for hydrogen bonding, hydrophobic interactions, and π-π stacking with a receptor. researchgate.net These interactions are key to binding affinity.

Hydrophobicity and Lipophilicity: The balance between the lipophilic indole ring and the hydrophilic dicarboxylic acid portion (amphipathicity) is critical. This balance affects the compound's solubility, membrane permeability, and binding to target proteins. For some HIV fusion inhibitors, an amphipathic nature was found to be a requirement for activity in cellular assays. nih.gov

QSAR studies on various indole derivatives have successfully modeled their activity against different targets by using quantum and molecular descriptors. tandfonline.comphyschemres.orgmdpi.com These studies provide a framework for how the specific properties of (S)-2-(1H-Indol-3-yl)succinic acid could be correlated with its biological potency.

Table 2: Key Molecular Properties Influencing Biological Potency

| Molecular Property | Influence on Potency | Reference |

|---|---|---|

| Shape & Size | Determines the fit into the active site of a biological target. | nih.gov |

| Lipophilicity (LogP) | Affects solubility, absorption, distribution, and membrane permeability. | jocpr.com |

| Electronic Distribution | Governs non-covalent interactions like hydrogen bonds and van der Waals forces. | researchgate.net |

| Amphipathicity | The balance of hydrophilic and hydrophobic regions can be essential for interaction with cellular components and targets. | nih.gov |

| Stereochemistry | The 3D arrangement of atoms is critical for specific binding to chiral biological targets. | nih.govnih.gov |

Biological Roles and Physiological Significance Non Clinical Contexts

Role in Plant Growth and Development

(S)-Indole-3-succinic acid is recognized as a synthetic auxin, a class of plant hormones that play a central role in regulating plant growth and development. Its effects are stereoselective, meaning the spatial arrangement of its atoms influences its biological activity. nih.govnih.govgoogle.com

Auxin Activity and Plant Growth Regulation

(S)-Indole-3-succinic acid exhibits auxin activity, capable of promoting cell elongation, a hallmark of this hormone class. nih.govgoogle.com Research has demonstrated that both the individual enantiomers of Indole-3-succinic acid (ISA) and their racemic mixture function as auxins. google.com In some instances, ISA has been found to be more effective at promoting seedling growth than the naturally occurring auxin Indole-3-acetic acid (IAA) and other synthetic auxins like Indole-3-butyric acid (IBA) and naphthaleneacetic acid (NAA). google.comgoogle.com The growth-promoting effects of auxins are crucial for a variety of developmental processes in plants. google.com

Different plant species and even different varieties within the same species can respond differently to various auxins, including the enantiomers of ISA. google.com This specificity allows for a broader range of responses than can be achieved with other conventional synthetic auxins. google.com

Influence on Root Morphogenesis and Seedling Growth

A significant role of auxins is the stimulation of root formation, and (S)-Indole-3-succinic acid has been shown to be effective in this regard. nih.govgoogle.com It is used to promote the growth of adventitious roots on stem and leaf cuttings, which is a common practice in plant propagation to hasten root initiation and improve the quantity and quality of roots. google.com

Studies on Fuchsia hybrida varieties have illustrated the potent effect of (S)-Indole-3-succinic acid on root growth. The optimal concentration for promoting root growth in these plants was found to be in the range of 10⁻⁷ to 10⁻⁸ molar. google.com Interestingly, different varieties of Fuchsia showed opposite enantioselectivity, with one variety responding more strongly to the (S)-enantiomer and another to the (R)-enantiomer, highlighting the stereoselective nature of its activity. google.com

| Fuchsia Variety | Optimal Concentration (Molar) | Observed Effect |

|---|---|---|

| Swingtime Fuchsia (SF) | 10⁻⁷ to 10⁻⁸ | Significant promotion of root growth. google.com |

| Varigated Fuchsia (VF) | 10⁻⁷ to 10⁻⁸ | Significant promotion of root growth, with opposite enantioselectivity to SF. google.com |

Activation of Plant Immune System and Stress Response

Currently, there is a lack of direct scientific evidence specifically linking (2S)-1-(1H-indol-3-yl)butanedioic acid to the activation of the plant immune system or stress response. However, research on related indole (B1671886) compounds and auxins provides some context. The natural auxin, Indole-3-acetic acid (IAA), is known to be involved in plant responses to both biotic and abiotic stress. nih.govnih.gov For instance, exogenous application of IAA has been shown to improve drought tolerance in white clover by modulating the expression of stress-responsive genes. nih.gov Furthermore, some conjugated forms of IAA, like IAA-Aspartic acid, can be manipulated by pathogens to promote disease development, indicating a complex role for auxin metabolism in plant-pathogen interactions. nih.gov Another related compound, Indole-3-butyric acid (IBA), has been shown to enhance antioxidative defense mechanisms and alleviate low-temperature stress in sugarcane. mdpi.com While these findings on other auxins are insightful, further research is required to determine if (2S)-1-(1H-indol-3-yl)butanedioic acid possesses similar properties in plant immunity and stress response.

Function in Microbial Physiology and Ecology

The influence of (2S)-1-(1H-indol-3-yl)butanedioic acid on microbial physiology is not well-documented. However, the broader classes of indole derivatives and succinic acid are known to play significant roles in microbial processes.

Regulation of Bacterial Virulence Factors and Biofilm Formation

There is no specific research available on the effect of (2S)-1-(1H-indol-3-yl)butanedioic acid on bacterial virulence and biofilm formation. However, many other indole derivatives have been shown to modulate these processes. For example, indole itself can inhibit biofilm formation in various bacteria, including E. coli and Pseudomonas aeruginosa, and can also decrease the production of virulence factors. nih.govnih.gov Conversely, Indole-3-acetic acid (IAA) has been reported to stimulate the production of extracellular polymeric substances, which are key components of the biofilm matrix in E. coli. nih.gov In Pseudomonas aeruginosa, IAA has been shown to inhibit biofilm formation and the production of certain virulence factors. researchgate.net

Succinic acid, the butanedioic acid component of the molecule, can also influence bacterial behavior. In some contexts, it is considered a bacterial virulence factor. For instance, at acidic pH, succinic acid produced by Bacteroides species can inhibit the function of neutrophils, which are crucial components of the innate immune system. nih.gov Extracellular succinate (B1194679) has also been found to induce the formation of organized biofilms in Clostridioides difficile. nih.gov

| Compound | Microorganism | Observed Effect |

|---|---|---|

| Indole | E. coli, P. aeruginosa | Inhibition of biofilm formation and virulence factors. nih.govnih.gov |

| Indole-3-acetic acid (IAA) | E. coli | Stimulation of extracellular polymeric substance production. nih.gov |

| Indole-3-acetic acid (IAA) | P. aeruginosa | Inhibition of biofilm formation and virulence factors. researchgate.net |

| Succinic acid | Bacteroides spp. | Inhibition of neutrophil function (virulence factor). nih.gov |

| Succinic acid | Clostridioides difficile | Induction of biofilm formation. nih.gov |

Modulation of Antibiotic Resistance Mechanisms

Direct evidence on the role of (2S)-1-(1H-indol-3-yl)butanedioic acid in modulating antibiotic resistance is not available. However, studies on related compounds suggest potential activities. Various synthetic indole derivatives have been investigated for their antibacterial properties and their ability to overcome antibiotic resistance. nih.gov Some indole-3-carboxamido-polyamine conjugates have been shown to potentiate the effects of antibiotics like doxycycline (B596269) against Gram-negative bacteria, possibly by disrupting the bacterial membrane. nih.gov

Furthermore, metabolites from intestinal flora, such as Indole-3-butyric acid (IBA) and disodium (B8443419) succinate, have been observed to promote the transfer of plasmid-mediated antibiotic resistance genes between bacteria at low concentrations. nih.gov This suggests that indole derivatives and succinates present in microbial environments could have complex effects on the spread of antibiotic resistance. The specific actions of (2S)-1-(1H-indol-3-yl)butanedioic acid in this context remain an open area for investigation.

Interbacterial and Host-Microbe Crosstalk

Direct research detailing the role of (2S)-Indole-3-succinic acid in interbacterial communication or host-microbe crosstalk is not available in the current body of scientific literature. However, the foundational molecule, indole , and its derivatives are well-established as crucial signaling molecules in these processes.

Indole, a metabolite of tryptophan produced by numerous bacterial species, functions as a signal in both inter-species and cross-kingdom communication. nih.govsciety.orgnih.gov It is known to regulate various bacterial processes, including spore formation, plasmid stability, biofilm formation, and virulence. nih.govnih.gov In the context of host-microbe interactions, indole produced by the gut microbiota is recognized as a beneficial chemical cue that can be absorbed by host cells. nih.gov

Other indole derivatives, such as Indole-3-acetic acid (IAA) and Indole-3-propionic acid (IPA) , also play significant roles. IAA, a known plant hormone, is involved in communication between bacteria and algae. nih.gov IPA, primarily produced by Clostridium sporogenes, is a key signaling molecule that modulates host immunity. nih.gov The succinate component of ISA is also a product of bacterial fermentation and can accumulate during gut microbiome disturbances. researchgate.netmdpi.com A recent study demonstrated that Indole-3-butyric acid (IBA) and disodium succinate can promote the transfer of antibiotic resistance genes between Escherichia coli strains, highlighting the complex role of these metabolites in the gut microbiome. nih.gov

Table 1: Role of Related Compounds in Microbial and Host Crosstalk

| Compound | Role in Interbacterial/Host-Microbe Crosstalk |

|---|---|

| Indole | Regulates biofilm formation, virulence, and antibiotic resistance; acts as a cross-kingdom signal. nih.govnih.govnih.gov |

| Indole-3-acetic acid (IAA) | Facilitates communication between bacteria and algae. nih.gov |

| Indole-3-propionic acid (IPA) | Acts as a signaling molecule modulating host immunity. nih.gov |

| Succinate | Produced by bacterial fermentation; levels are associated with microbiome disturbances. researchgate.netmdpi.com |

Influence on Mammalian Biological Systems (Mechanistic Studies, Excluding Clinical Outcomes)

There is no specific research available on the influence of (2S)-Indole-3-succinic acid on mammalian biological systems within the specified contexts. The following sections discuss the known mechanistic roles of structurally similar indole derivatives and succinate.

Modulation of Metabolic Pathways (e.g., Liver Metabolism)

The direct impact of (2S)-Indole-3-succinic acid on mammalian metabolic pathways, including liver metabolism, has not been investigated. However, related gut microbiota-derived tryptophan metabolites have demonstrated significant effects.

Indole-3-acetate (I3A) has been shown to alleviate diet-induced hepatic steatosis (fatty liver) and inflammation in mice. elifesciences.org Mechanistic studies reveal that I3A can improve mitochondrial respiration in liver cells by up-regulating Peroxisome proliferator-activated receptor γ coactivator 1-alpha (PGC1α), a key regulator of mitochondrial biogenesis. nih.gov Similarly, indole treatment has been found to decrease hepatic fat deposition and suppress genes involved in lipogenesis. iu.eduIndole-3-propionic acid (IPA) has also been associated with liver health, with lower circulating levels observed in individuals with liver fibrosis. nih.govsciopen.com In vitro studies suggest IPA may help inactivate hepatic stellate cells, which are key drivers of liver fibrosis. researchgate.net

Regulation of Immune Response and Gut Barrier Function

While no studies have specifically examined the immunomodulatory or gut barrier-protective effects of (2S)-Indole-3-succinic acid , both its indole and succinate components are known to be active in these areas.

Indole and its derivatives are critical for maintaining intestinal homeostasis. nih.gov Indole itself is known to strengthen the integrity of the intestinal barrier. nih.gov The metabolite Indole-3-acetic acid (IAA) has been shown to maintain the intestinal epithelial barrier by enhancing mucin sulfation through the aryl hydrocarbon receptor (AhR) pathway. nih.govtandfonline.com Similarly, Indole-3-propionic acid (IPA) promotes gut barrier function by regulating the production of IL-22, an important cytokine for epithelial defense. researchgate.net

The succinate moiety is also a potent signaling molecule in immunity. It can act on immune cells through its receptor, SUCNR1, to modulate both pro- and anti-inflammatory activities. frontiersin.orgnih.gov Elevated succinate levels are often found in inflammatory conditions and can enhance immune responses, though its role in the gut is complex and can contribute to both protective and pathological inflammation. researchgate.netmdpi.com

Table 2: Effects of Related Compounds on Immune and Gut Barrier Function

| Compound/Moiety | Effect on Immune Response / Gut Barrier | Mechanism |

|---|---|---|

| Indole | Strengthens gut barrier. nih.gov | Absorbed by intestinal epithelial cells. nih.gov |

| Indole-3-acetic acid (IAA) | Enhances gut barrier function. nih.govtandfonline.com | Promotes mucin sulfation via the AhR pathway. nih.govtandfonline.com |

| Indole-3-propionic acid (IPA) | Promotes gut barrier function. researchgate.net | Regulates IL-22 production. researchgate.net |

| Succinate | Modulates immune cell activity. frontiersin.orgnih.gov | Acts on the SUCNR1 receptor to enhance or suppress inflammation depending on the context. mdpi.comfrontiersin.orgnih.gov |

Neurotransmitter Regulation (e.g., Serotonin (B10506) and Melatonin (B1676174) Pathways)

There is no available research linking (2S)-Indole-3-succinic acid to the regulation of neurotransmitter pathways. The synthesis of serotonin and melatonin is fundamentally linked to tryptophan, the same amino acid precursor for all indole compounds. nih.govmdpi.com

The primary pathway for melatonin synthesis begins with the conversion of tryptophan to serotonin. nih.govyoutube.com Serotonin is then converted in a two-step process to melatonin, a hormone crucial for regulating circadian rhythms and sleep-wake cycles. youtube.comyoutube.com Given this shared metabolic origin, it is plausible that the administration of exogenous indole compounds could influence the availability of tryptophan for these pathways, but this has not been studied for (2S)-Indole-3-succinic acid . Other indole derivatives, like Indole-3-carbinol (B1674136) (I3C) , are recognized for their ability to influence brain neurotransmitter systems and exhibit neuroprotective properties. mdpi.com

Oxidative Stress Response Modulation

The potential role of (2S)-Indole-3-succinic acid in modulating oxidative stress has not been documented. However, many indole-based compounds are known for their antioxidant properties.

Indole-3-propionic acid (IPA) has been widely investigated as a potent antioxidant and free-radical scavenger that can protect cells from oxidative damage. researchgate.netnih.gov Studies have shown that IPA can attenuate neuronal damage and oxidative stress in the brain. researchgate.netnih.govIndole-3-acetic acid (IAA) also exhibits anti-inflammatory and anti-oxidative activity, partly through the induction of heme oxygenase-1 (HO-1) and direct neutralization of free radicals. mdpi.com Conversely, some indole derivatives like Indole-3-carbinol (I3C) can, under certain conditions, enhance oxidative stress, suggesting that the effects of these compounds are highly context-dependent. nih.gov

Advanced Analytical and Detection Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of (S)-Indole-3-succinic acid, enabling its separation from complex matrices and the quantification of its concentration. The choice of technique depends on the required resolution, sensitivity, and the specific analytical goal, such as assessing enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of indole (B1671886) compounds. For Butanedioic acid, 1H-indol-3-yl-, (2S)-, a reversed-phase HPLC (RP-HPLC) method is typically employed. This approach uses a non-polar stationary phase (often a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The method involves injecting the sample onto the column and eluting it with a mobile phase, often a gradient mixture of an aqueous solution (containing an acid like formic acid or acetic acid to control ionization) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net Detection is commonly achieved using a UV detector, as the indole ring possesses a strong chromophore that absorbs light in the UV spectrum (typically around 280 nm). researchgate.net Quantification is performed by comparing the peak area of the analyte to that of a calibration curve generated from standards of known concentration. While specific HPLC methods for this exact compound are often proprietary, the general parameters are well-established for the analysis of related indole auxins. researchgate.netnih.gov

Table 1: Representative HPLC Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis or Photodiode Array (PDA) at 280 nm |

| Column Temp. | 25-35 °C |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with smaller particles (typically sub-2 µm). This results in substantially higher resolution, improved sensitivity, and significantly faster analysis times. mdpi.commdpi.com UPLC systems operate at higher pressures to push the mobile phase through the densely packed column.

For the analysis of auxins and their metabolites, UPLC is frequently coupled with mass spectrometry (UPLC-MS), providing a powerful tool for both quantification and structural confirmation. mdpi.comnih.govcreative-proteomics.com The fundamental principles of separation are similar to HPLC (i.e., reversed-phase), but the efficiency is much greater. This allows for better separation of the target compound from closely related structures or matrix interferences. The enhanced peak concentration (narrower peaks) also leads to lower detection limits. researchgate.net

Table 2: Typical UPLC System Parameters

| Parameter | Typical Condition |

|---|---|

| Column | UPLC C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Rapid Gradient |

| Flow Rate | 0.3-0.5 mL/min |

| Detector | Photodiode Array (PDA); Mass Spectrometer (MS) |

| Column Temp. | 30-45 °C |

Since Butanedioic acid, 1H-indol-3-yl- exists as a pair of enantiomers, (2S)- and (2R)-, assessing the enantiomeric purity is crucial, as different enantiomers can exhibit distinct biological activities. Research has confirmed that the enantiomers of indole-3-succinic acid can be resolved using chromatography. nih.gov This separation is achieved using a Chiral Stationary Phase (CSP).

CSPs are designed to interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are among the most versatile and widely used for separating a broad range of chiral compounds, including those with acidic functional groups. nih.govmdpi.com The separation mechanism involves a combination of interactions, such as hydrogen bonding, dipole-dipole, and π-π interactions, between the analyte and the chiral selector. mdpi.comyoutube.com The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) with a small amount of an acidic modifier, is optimized to achieve baseline separation of the two enantiomers. nih.gov

Table 3: General Conditions for Chiral HPLC Separation

| Parameter | Typical Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Cellulose or Amylose derivative) |

| Mobile Phase | Hexane/Ethanol (B145695) or Isopropanol (with 0.1% Trifluoroacetic Acid) |

| Elution Mode | Isocratic |

| Flow Rate | 0.5-1.0 mL/min |

| Detector | UV at 280 nm |

| Column Temp. | Ambient (e.g., 25 °C) |

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an extremely sensitive and selective detection method, especially when coupled with a chromatographic separation front-end.

The combination of Liquid Chromatography with Mass Spectrometry (LC-MS), and particularly with tandem mass spectrometry (LC-MS/MS), is the gold standard for the sensitive and selective quantification of compounds like (S)-Indole-3-succinic acid in complex biological or environmental samples. researchgate.netmdpi.com After the compound is separated by the LC system (either HPLC or UPLC), it enters the mass spectrometer's ion source, most commonly an Electrospray Ionization (ESI) source, which generates gas-phase ions of the analyte. nih.gov

In a single MS mode, the spectrometer scans a range of m/z values to detect the molecular ion of the target compound (e.g., [M-H]⁻ in negative ion mode). For enhanced specificity, tandem MS (MS/MS) is used. In this mode, a specific precursor ion (the molecular ion) is selected, fragmented through collision with an inert gas, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, allowing for very low detection limits. researchgate.netnih.gov For Butanedioic acid, 1H-indol-3-yl-, fragmentation would likely occur at the succinic acid moiety and the bond connecting it to the indole ring.

Table 4: Representative LC-MS/MS Parameters for Analysis

| Parameter | Typical Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M-H]⁻ | m/z 232.06 (for C₁₂H₁₁NO₄) |

| Example Product Ions | Fragments corresponding to loss of CO₂, H₂O, or cleavage of the succinate (B1194679) group |

| Collision Gas | Argon or Nitrogen |

| Capillary Voltage | 3-4 kV |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Butanedioic acid, 1H-indol-3-yl-, (2S)- is a non-volatile compound due to its polar carboxylic acid groups. Therefore, direct analysis by GC-MS is not feasible.

To make it suitable for GC analysis, a chemical derivatization step is required to convert the non-volatile acid into a volatile derivative. nih.gov A common method for carboxylic acids is silylation, which involves reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). gcms.czuran.ua This agent replaces the acidic protons on the carboxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability. uran.uaresearchgate.net After derivatization, the sample can be injected into the GC-MS system, where it is separated on a capillary column and detected by the mass spectrometer. This method is highly sensitive but requires additional sample preparation steps compared to LC-MS.

Table 5: Hypothetical GC-MS Analysis Protocol

| Step | Description |

|---|---|

| 1. Derivatization | Reaction with a silylating agent (e.g., BSTFA) at elevated temperature (e.g., 70°C) to form the di-TMS-ester. uran.ua |

| 2. GC Separation | Capillary column (e.g., DB-5ms), temperature-programmed run from a low to high temperature. |

| 3. Ionization | Electron Ionization (EI) at 70 eV. |

| 4. MS Detection | Full scan to identify the molecular ion and fragmentation pattern, or Selected Ion Monitoring (SIM) for quantification of specific fragment ions. |

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of indole derivatives, providing detailed information about their electronic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous structural confirmation of "(2S)-1H-indol-3-yl-butanedioic acid". By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecule's carbon-hydrogen framework.

For "(2S)-1H-indol-3-yl-butanedioic acid", the ¹H NMR spectrum would exhibit characteristic signals for the protons on the indole ring, the succinic acid backbone, and the N-H proton of the indole. The aromatic region (typically δ 7.0-8.0 ppm) would show distinct multiplets corresponding to the protons on the benzene (B151609) portion of the indole ring and the proton at the C2 position. nih.govmdpi.com The aliphatic region would contain signals for the methine (CH) and methylene (B1212753) (CH₂) protons of the butanedioic acid moiety. The stereochemistry at the chiral center (2S) influences the coupling patterns and chemical shifts of the adjacent protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. nih.govmdpi.com The carbonyl carbons of the carboxylic acid groups would appear far downfield (typically δ 170-180 ppm), while the aromatic carbons of the indole ring would resonate in the δ 110-140 ppm range. nih.gov The aliphatic carbons of the succinate chain would be found in the upfield region of the spectrum. The complete assignment of ¹H and ¹³C signals, often aided by two-dimensional NMR techniques (like COSY and HSQC), allows for the definitive confirmation of the compound's constitution and connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Butanedioic acid, 1H-indol-3-yl-, (2S)- Predicted values are based on the analysis of structurally similar indole derivatives. nih.govmdpi.com

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indole NH | ~11.0 | - |

| Indole C2-H | ~7.2 | ~124.0 |

| Indole C4-H | ~7.6 | ~119.0 |

| Indole C5-H | ~7.1 | ~122.0 |

| Indole C6-H | ~7.0 | ~120.0 |

| Indole C7-H | ~7.4 | ~111.0 |

| Succinate C2-H | ~4.0 (dd) | ~45.0 |

| Succinate C3-H₂ | ~2.8-3.0 (m) | ~35.0 |

| Carboxyl COOH | ~12.0 (broad s) | ~175.0, ~176.0 |

| Indole C3 | - | ~115.0 |

| Indole C3a | - | ~127.0 |

UV-Visible spectroscopy is a valuable technique for detecting and assessing the purity of compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. uobabylon.edu.iq The indole ring system in "(2S)-1H-indol-3-yl-butanedioic acid" acts as a strong chromophore.

Indole and its derivatives typically exhibit characteristic absorption spectra with multiple bands. researchgate.netsrce.hr The spectrum of "(2S)-1H-indol-3-yl-butanedioic acid" is expected to show strong absorption maxima (λmax) in the UV region, generally around 220 nm and between 270-290 nm. researchgate.netnist.gov The first, higher-energy peak corresponds to a π → π* transition within the benzene part of the ring, while the second, lower-energy band is characteristic of the electronic transitions within the entire heterocyclic π-system. researchgate.net The exact position and intensity of these peaks can be influenced by the solvent and the substituents on the indole ring. For "(2S)-1H-indol-3-yl-butanedioic acid", the succinic acid moiety is not expected to significantly alter the characteristic indole spectrum as it is not in conjugation with the ring system.

This technique is particularly useful in high-performance liquid chromatography (HPLC) systems equipped with a UV-Vis or diode-array detector (DAD). By monitoring the absorbance at a specific wavelength (e.g., 280 nm), the presence and concentration of the compound can be determined as it elutes from the chromatography column. The purity of a sample can also be assessed, as the presence of impurities with different chromophores would result in additional peaks or a distorted spectrum. researchgate.net

Table 2: Typical UV Absorption Maxima for Indole Chromophores

| Compound Type | Typical λmax 1 (nm) | Typical λmax 2 (nm) | Reference |

|---|---|---|---|

| Indole | ~216-220 | ~270-280, ~288 | nist.gov |

| Indole-3-acetic acid | ~222 | ~280, ~288 | researchgate.net |

Unbiased Extraction Methods for Discovery of Unknown Indolic Compounds

The discovery of novel or unexpected indolic compounds from complex biological sources, such as plant tissues or microbial cultures, requires unbiased extraction and analytical approaches. nih.govnih.gov Traditional methods often target known compounds, potentially overlooking new or rare derivatives. Modern discovery workflows aim to capture a broader spectrum of metabolites.

A common strategy involves an initial, general extraction using organic solvents like methanol, ethanol, or ethyl acetate (B1210297) to create a crude mixture of metabolites. mdpi.com This extract is then subjected to further purification and fractionation. A key challenge is to separate the indolic compounds from a vast excess of other plant or fungal metabolites.

Recent advances have led to powerful, less biased methods, particularly those based on liquid chromatography-mass spectrometry (LC-MS). nih.gov These techniques offer high sensitivity and selectivity, enabling the detection of compounds at very low concentrations. One innovative, unbiased screening method uses the characteristic fragmentation pattern of the indole ring within the mass spectrometer. nih.gov Indolic compounds often generate a common quinolinium ion fragment (m/z 130.0651) during mass spectrometry analysis. By screening the entire dataset for this specific, high-mass-accuracy fragment, researchers can selectively identify potential indolic compounds within a complex mixture, even if they are unknown or not actively targeted. This approach facilitates the rapid discovery of novel indole conjugates and derivatives in diverse organisms. nih.gov

Other non-conventional extraction techniques such as ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) are also being explored to improve efficiency and reduce the use of harsh organic solvents, potentially providing different metabolite profiles compared to conventional methods. mdpi.com These unbiased methods are crucial for expanding our understanding of the "indolome"—the complete set of indolic compounds—in various biological systems.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Butanedioic acid, 1H-indol-3-yl-, (2S)- |

| (2S)-1H-indol-3-yl-butanedioic acid |

| Indole-3-acetic acid |

| Indole-3-carboxylic acid |

| Methanol |

| Ethanol |

Computational and Theoretical Investigations

Molecular Docking and Protein-Ligand Interaction Studies